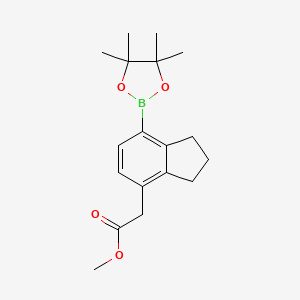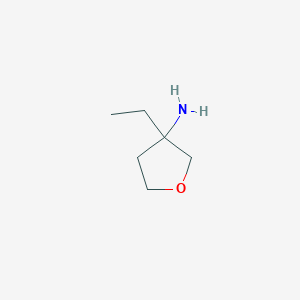
3-Ethyloxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyloxolan-3-amine, also known as N-ethyltetrahydro-3-furanamine, is a versatile organic compound with a molecular formula of C6H13NO. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of an ethyl group and an amine group attached to the oxolane ring makes it a valuable intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxolan-3-amine typically involves the reaction of ethylamine with tetrahydrofuran (THF) under controlled conditions. One common method is the reductive amination of THF with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large volumes of reactants. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, is also employed to achieve high yields .
化学反应分析
Types of Reactions: 3-Ethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
作用机制
The mechanism of action of 3-Ethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. In enzyme-catalyzed reactions, the compound acts as a substrate, undergoing transformation to yield specific products. The oxolane ring structure also contributes to its reactivity and interaction with biological targets .
相似化合物的比较
N-Methyloxolan-3-amine: Similar in structure but with a methyl group instead of an ethyl group.
N-Propyl-oxolan-3-amine: Contains a propyl group, leading to different chemical properties.
N-Butyl-oxolan-3-amine: Features a butyl group, resulting in variations in reactivity and applications.
Uniqueness: 3-Ethyloxolan-3-amine stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
3-ethyloxolan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-2-6(7)3-4-8-5-6/h2-5,7H2,1H3 |
InChI 键 |
XPTBSIRVRXHOLG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCOC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)
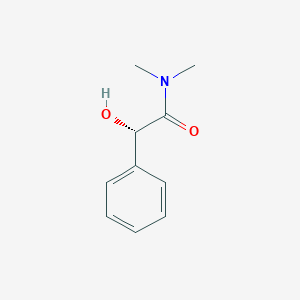

![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)
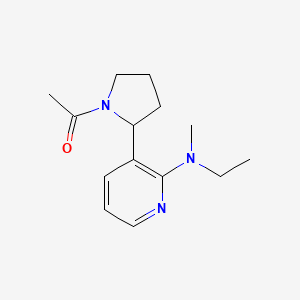

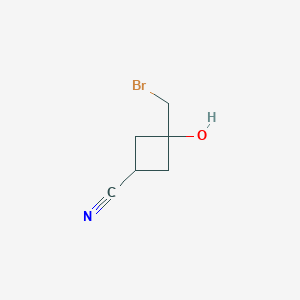
![6-Amino-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13008925.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)

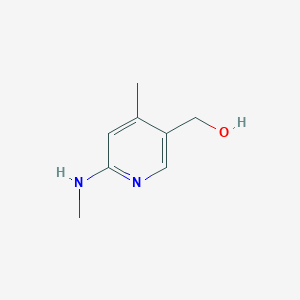
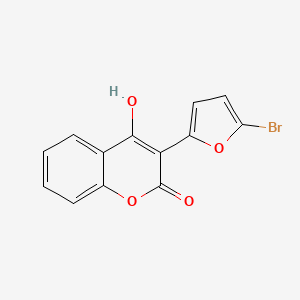
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
